![molecular formula C16H30ClN B13763047 Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride CAS No. 52582-85-1](/img/structure/B13763047.png)
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride
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Overview
Description
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a chemical compound with the molecular formula C16-H29-N.Cl-H and a molecular weight of 271.92 . This compound is known for its unique structure, which includes an adamantane core, a highly stable and rigid hydrocarbon framework, and a dimethylaminobutyl side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride typically involves the reaction of adamantane with 1-(4-dimethylaminobutyl) chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of adamantane derivatives with oxidized functional groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Scientific Research Applications
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and rigidity, allowing the compound to fit into specific binding sites. The dimethylaminobutyl side chain can interact with various functional groups, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar rigid structure.
1-(4-Dimethylaminobutyl)adamantane: A similar compound without the hydrochloride form.
Amantadine: A well-known antiviral drug with a similar adamantane core.
Uniqueness
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is unique due to its combination of the adamantane core and the dimethylaminobutyl side chain. This combination provides the compound with enhanced solubility, stability, and biological activity compared to its analogs .
Biological Activity
Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. Among these, Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a compound that has shown promise in various biological applications, particularly in cancer treatment and drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Structural Characteristics
The adamantane scaffold is characterized by its rigid cage-like structure, which enhances lipophilicity and stability. This property allows adamantane derivatives to effectively integrate into lipid bilayers and interact with cellular membranes, facilitating drug delivery and enhancing pharmacokinetic profiles .
The mechanism of action for this compound involves several pathways:
- Cell Membrane Interaction : The lipophilic nature of adamantane allows it to embed within lipid bilayers, which is crucial for drug absorption and cellular uptake .
- Target Interaction : The compound may interact with specific molecular targets involved in cell signaling and proliferation. Studies indicate that modifications in the alkyl chain length can significantly influence the biological activity of adamantane derivatives .
Anti-Cancer Activity
Recent studies have demonstrated that adamantane derivatives exhibit anti-proliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests on MDA-MB-231 (triple-negative breast cancer) cells revealed that certain adamantane derivatives significantly inhibited cell proliferation with IC50 values ranging from 12-24 μM .
- Mechanistic Insights : The most potent compounds induced apoptosis through up-regulation of pro-apoptotic proteins (BAX) and down-regulation of anti-apoptotic proteins (Bcl-2), confirming their role as potential apoptotic inducers .
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Ad-ITC 6 | MDA-MB-231 | 12-24 | Induces apoptosis via BAX/Bcl-2 modulation |
Ad-ITC 5 | MDA-MB-468 | 12-24 | Induces apoptosis via BAX/Bcl-2 modulation |
Ad-compound 13 | MCF-7 | N/A | No significant effect |
Drug Delivery Applications
Adamantane derivatives are also being explored for their potential in drug delivery systems. Their ability to enhance the stability and bioavailability of drugs makes them suitable candidates for developing new therapeutic agents .
Case Studies
- Thiadiazole Derivatives : A series of adamantane-based thiadiazole derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, HepG-2, A549). These compounds showed promising anti-proliferative activity with IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin .
- Molecular Docking Studies : Molecular docking studies have indicated that certain adamantane derivatives exhibit strong binding affinities to mutant forms of EGFR (Epidermal Growth Factor Receptor), which is often implicated in cancer progression. This suggests a potential role as targeted therapy against specific cancer types .
Properties
CAS No. |
52582-85-1 |
---|---|
Molecular Formula |
C16H30ClN |
Molecular Weight |
271.9 g/mol |
IUPAC Name |
4-(1-adamantyl)-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H29N.ClH/c1-17(2)6-4-3-5-16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,3-12H2,1-2H3;1H |
InChI Key |
VGRCKKUXCQQONQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC12CC3CC(C1)CC(C3)C2.Cl |
Origin of Product |
United States |
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